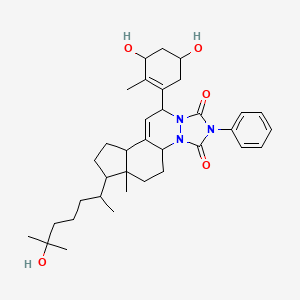

Impurity C of Calcitriol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPRRXRNSGAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Formation of pre-Calcitriol PTAD Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between pre-calcitriol, the thermally-induced isomeric precursor of calcitriol (the hormonally active form of Vitamin D3), and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a classic example of a Diels-Alder cycloaddition. This reaction is of significant interest in the field of vitamin D research and drug development, primarily for the derivatization of vitamin D analogs to enhance their analytical detection and for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a detailed overview of the mechanism of formation of the pre-calcitriol PTAD adduct, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Mechanism of Formation

The formation of the pre-calcitriol PTAD adduct proceeds via a [4+2] cycloaddition, a type of pericyclic reaction. In this reaction, the conjugated diene system of pre-calcitriol reacts with the dienophile, PTAD.

Key Mechanistic Steps:

-

Conformational Requirement: Pre-calcitriol exists in equilibrium between different conformers. For the Diels-Alder reaction to occur, the C6-C7 bond must be in a cisoid, or s-cis, conformation, which brings the C5-C7 diene into the correct geometry for cycloaddition.

-

Concerted Cycloaddition: The reaction is concerted, meaning that the new sigma bonds between the diene (pre-calcitriol) and the dienophile (PTAD) are formed in a single transition state. This involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

-

Stereoselectivity: The reaction is highly stereoselective. The dienophile, PTAD, can approach the diene from either the α-face (bottom) or the β-face (top) of the steroid ring system. The approach from the less sterically hindered α-face is generally favored, leading predominantly to the α-adduct. The reaction results in the formation of two new stereocenters at the points of attachment, leading to the potential for (R) and (S) isomers.[1]

-

Regioselectivity: The reaction is regioselective, with the cycloaddition occurring specifically across the 5,7-diene of the pre-calcitriol molecule.

Below is a DOT script representation of the reaction mechanism.

Caption: Diels-Alder reaction between pre-Calcitriol and PTAD.

Quantitative Data

The reaction between vitamin D metabolites and PTAD is rapid and proceeds to a high yield, which is why it is widely used for derivatization in analytical chemistry.[2]

| Parameter | Value | Reference |

| Reaction Type | [4+2] Diels-Alder Cycloaddition | General Organic Chemistry Principles |

| Reactants | pre-Calcitriol (Diene), 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | [2] |

| Solvent | Acetonitrile | [2][3] |

| Temperature | Room Temperature | [2][3] |

| Reaction Time | >99% completion in 1 hour | [2] |

| Half-life (t1/2) | ~8 minutes for 1α,25(OH)2D3 | [2] |

| Yield | Quantitative (>99%) | [2] |

| Stereochemistry | Forms (R) and (S) isomers, predominantly the α-adduct | [1] |

Experimental Protocols

The following is a generalized protocol for the synthesis of the pre-calcitriol PTAD adduct, adapted from analytical derivatization procedures.[1][2][3] For preparative scale, optimization of reactant ratios and purification methods would be necessary.

Materials:

-

pre-Calcitriol

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous Acetonitrile

-

Reaction vial

-

Stirring apparatus

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Preparation of Reactants:

-

Dissolve a known quantity of pre-calcitriol in anhydrous acetonitrile in a reaction vial to a desired concentration (e.g., 1 mg/mL).

-

Prepare a solution of PTAD in anhydrous acetonitrile. A slight molar excess of PTAD (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete reaction of the pre-calcitriol. A common concentration for the PTAD solution is 0.25-0.5 mg/mL.[3][4]

-

-

Reaction:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the PTAD solution to the pre-calcitriol solution with stirring.

-

Allow the reaction to proceed at room temperature for at least 1 hour to ensure completion.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification (for preparative scale):

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pre-calcitriol PTAD adduct from any unreacted PTAD and byproducts.

-

-

Characterization:

-

The purified adduct should be characterized by standard spectroscopic methods:

-

Mass Spectrometry (MS): To confirm the molecular weight of the adduct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and stereochemistry of the adduct.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

-

The following diagram outlines the general experimental workflow.

References

- 1. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis of Calcitriol and the Formation of a Triazolidinedione Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common semi-synthetic route to Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3. It outlines the key chemical transformations, provides representative experimental protocols, and discusses the formation and analytical detection of a critical process-related impurity, the pre-Calcitriol PTAD adduct. This impurity, often colloquially referred to as a "triazoline" adduct, arises from alternative synthetic strategies that use 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a protecting group.

The Synthesis of Calcitriol: A Semi-Synthetic Approach from Vitamin D2

The industrial production of Calcitriol is a complex undertaking that requires precise control over stereochemistry and the protection of a labile triene system. A robust and scalable semi-synthetic strategy starting from the readily available Vitamin D2 (ergocalciferol) is commonly employed. This approach involves four key stages: 1) protection and isomerization of the triene system, 2) oxidative cleavage and modification of the side chain, 3) introduction of the 1α-hydroxyl group, and 4) deprotection and final isomerization to yield Calcitriol.[1]

Overall Synthetic Strategy

The pathway begins with the protection of the (5Z,7E)-triene system of Vitamin D2 via a reversible [4+2] cycloaddition with sulfur dioxide (SO2). This protection facilitates the subsequent harsh oxidative conditions needed for side-chain cleavage and prevents unwanted side reactions. Following modification of the side chain to introduce the 25-hydroxy group and stereoselective 1α-hydroxylation, the synthesis concludes with the thermal removal of the SO2 protecting group and a triplet-sensitized photoisomerization to establish the final bioactive (5Z,7E)-triene configuration of Calcitriol.[1]

Experimental Protocols

The following protocols are representative of a semi-synthesis of Calcitriol from Vitamin D2.[1]

Step 1: Protection of Vitamin D2 and Silylation

-

Reaction: Vitamin D2 is dissolved in dichloromethane at -10°C, and liquid sulfur dioxide is added. The reaction mixture is stirred to form the SO2 adduct. Subsequently, the hydroxyl group at C3 is protected by adding imidazole and tert-butyldimethylsilyl chloride (TBSCl) in DMF, and the reaction proceeds overnight at room temperature.

Step 2: Oxidative Cleavage of the Side Chain

-

Reaction: The protected SO2 adduct is dissolved in a 3:1 mixture of dichloromethane and methanol and cooled to -10°C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched, and the resulting C22-aldehyde is isolated after workup.

Step 3: Side-Chain Elongation

-

Reaction: The C22-aldehyde is subjected to a Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester. This ester then undergoes a nickel(0)-mediated conjugate addition followed by a Grignard reaction with methylmagnesium bromide to construct the complete C25-hydroxylated side chain, yielding a key hub intermediate.

Step 4: 1α-Hydroxylation

-

Reaction: The 3β-TBS-protected intermediate is dissolved in a mixture of dichloromethane and methanol. N-methylmorpholine N-oxide (NMO) and selenium dioxide are added, and the mixture is heated to introduce the hydroxyl group at the 1α position regio- and stereoselectively.

Step 5: Deprotection and Isomerization

-

Reaction: The SO2 protecting group is removed by refluxing the 1α-hydroxylated intermediate in ethanol with sodium bicarbonate. The silyl protecting groups are then cleaved using tetrabutylammonium fluoride (TBAF) in THF to yield trans-Calcitriol.

-

Final Step: The final bioactive (5Z,7E)-triene is formed by photoisomerization of trans-Calcitriol using a triplet sensitizer (e.g., 9-acetylanthracene) and a high-pressure mercury lamp, followed by recrystallization from methyl formate.

Quantitative Data: Reaction Yields

| Step # | Transformation | Starting Material | Product | Reported Yield (%) |

| 1-3 | Overall sequence | Vitamin D2 | Hub Intermediate (18) | ~19% |

| 4 | Grignard Reaction | Hub Intermediate (18) | 25-OH Intermediate | 86% |

| 5 | Silyl Deprotection | 25-OH Intermediate | Crystalline Triol (26) | 81% |

| 6 | Photoisomerization | Crystalline Triol (26) | Calcitriol (1) | 60% |

| - | Overall (from Hub) | Hub Intermediate (18) | Calcitriol (1) | ~42% |

Table adapted from data presented by Tang et al. (2024).[1]

Formation of the Triazolidinedione Impurity

While the synthesis described above utilizes SO2 for triene protection, alternative synthetic strategies for Calcitriol and other Vitamin D analogs employ dienophiles, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), for the same purpose.[2] The resulting adduct is typically carried through several synthetic steps before the triene is regenerated in a retro-Diels-Alder reaction. If this deprotection step is incomplete, or if PTAD is used for analytical derivatization, the pre-Calcitriol PTAD adduct can remain as an impurity in the final active pharmaceutical ingredient (API).[3] This compound is listed as a specified impurity in major pharmacopeias.

Mechanism of Formation: Diels-Alder Reaction

The formation of the adduct is a classical [4+2] cycloaddition, or Diels-Alder reaction. The (6Z)-s-cis diene of the pre-Calcitriol molecule acts as the diene component, and the electron-deficient N=N double bond of PTAD acts as the dienophile. The reaction is concerted and stereospecific, proceeding through a single cyclic transition state to form a stable six-membered ring, effectively protecting the sensitive conjugated triene system.[2][4]

Analytical Methods for Impurity Detection

Ensuring the purity of Calcitriol API requires robust analytical methods capable of separating and quantifying the active ingredient from structurally similar impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with UV or mass spectrometry detectors, is the standard technique for this purpose.[5][6]

Experimental Protocol: RP-HPLC Method

The following is a representative protocol for the analysis of Calcitriol and its related substances, including isomers and potential adducts.

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or Diode Array Detector (DAD). For higher sensitivity and structural confirmation, a tandem mass spectrometer (LC-MS/MS) can be used.[5]

-

Sample Preparation: The Calcitriol soft capsule contents or API is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is filtered through a 0.45 µm filter prior to injection.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is typically used (e.g., Symmetry C18, 4.6 mm × 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water or water with 0.1% formic acid) and an organic phase (e.g., acetonitrile and/or methanol) is common.[5][6][7]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

-

Detection: UV detection is set at the absorbance maximum of the triene system, approximately 265 nm.[7]

-

Injection Volume: 10 - 20 µL.[8]

-

Quantitative Data: Analytical Parameters

The performance of the analytical method is validated to ensure it is fit for purpose. For impurity methods, key parameters include the limit of detection (LOD) and limit of quantitation (LOQ).

| Parameter | Analyte | Typical Value | Reference |

| Column | - | C18, 4.6 x 250 mm, 5 µm | [6] |

| Mobile Phase | - | Water-Acetonitrile-Methanol (Gradient) | [6] |

| Detection | - | UV at 265 nm | [7] |

| Linear Range | Calcitriol | 0.17 - 1.36 µg/mL | [6] |

| LOD | Calcitriol | ~40 ng/mL | [6] |

| LOQ | Calcitriol | ~140 ng/mL | [6] |

| Retention Time | PTAD-derivatized Calcitriol | 8.36 min (LC-MS/MS) | [5] |

Note: Retention times are highly method-dependent and should be determined experimentally.

Conclusion

The synthesis of Calcitriol is a challenging multi-step process that demands careful control of reaction conditions to ensure high purity of the final product. The semi-synthetic route from Vitamin D2 provides a scalable and robust manufacturing process. While various synthetic strategies exist, each carries the risk of generating specific process-related impurities. The pre-Calcitriol PTAD adduct is a critical impurity associated with syntheses that use PTAD as a protecting group. Its formation via a Diels-Alder reaction is well-understood. The control and monitoring of such impurities are paramount for ensuring the safety and efficacy of the final drug product, necessitating the use of highly sensitive and validated analytical techniques like RP-HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. US5457245A - Process for preparation of calcitriol lactone and related intermediates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Characterization of Calcitriol Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of Calcitriol Impurity C, a known impurity in the synthesis of the active Vitamin D metabolite, Calcitriol. This document outlines its chemical properties, and provides detailed, synthesized experimental protocols for its analysis and characterization, catering to the needs of researchers and professionals in drug development.

Physicochemical Properties

Calcitriol Impurity C, also known by its synonyms "Triazoline Adduct of pre-Calcitriol" and "pre-Calcitriol PTAD Adduct", is a significant process-related impurity that requires careful monitoring and control during the manufacturing of Calcitriol.[] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [] |

| Synonyms | Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) | [] |

| CAS Number | 86307-44-0 | [][2] |

| Molecular Formula | C₃₅H₄₉N₃O₅ | [][2] |

| Molecular Weight | 591.78 g/mol | [][2] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | >130 °C (decomposition) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [3] |

| Predicted Relative Density | 1.27 g/cm³ | [3] |

| Purity | >98% | [] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of Calcitriol Impurity C. These protocols are synthesized from established methods for the analysis of Calcitriol and its related impurities.

Synthesis of Calcitriol Impurity C

Calcitriol Impurity C is formed as a Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). A general procedure for its synthesis is as follows:

-

Precursor Preparation : Pre-Calcitriol is dissolved in an appropriate aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Diels-Alder Reaction : A solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent is added dropwise to the pre-Calcitriol solution at room temperature.

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Purification : The resulting mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield Calcitriol Impurity C.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be employed for the determination of the purity of Calcitriol Impurity C and for monitoring its presence in Calcitriol drug substances.

-

Instrumentation : A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

-

Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Alternatively, a Newcrom R1 column can be utilized for the separation of Calcitriol and its impurities.[4]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile, methanol, and water is typically effective.[5] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric acid.[4]

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature, for example, 25°C.

-

Detection : UV detection at a wavelength of approximately 264 nm, which is the maximum absorption for Calcitriol and its related substances.[6]

-

Sample Preparation : The sample is dissolved in a suitable diluent, such as methanol or the mobile phase, to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of Calcitriol Impurity C, especially at low levels.

-

Chromatographic Conditions : Similar to the HPLC method described above, using MS-compatible mobile phases.

-

Mass Spectrometer : A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization : Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

-

Data Acquisition : Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition. The precursor ion would be the protonated molecule [M+H]⁺ of Calcitriol Impurity C.

-

Method Validation : The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of Calcitriol Impurity C.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The purified impurity is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments :

-

¹H NMR : To determine the proton environment in the molecule.

-

¹³C NMR : To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, confirming the overall structure.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of Calcitriol Impurity C.

References

- 2. Calcitriol EP Impurity C1 | CAS No- 86307-44-0 | Simson Pharma Limited [simsonpharma.com]

- 3. Impurity C of Calcitriol | TargetMol [targetmol.com]

- 4. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 6. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Calcitriol Impurity C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and phosphate homeostasis. In the synthesis and manufacturing of calcitriol, various impurities can arise, which require rigorous identification and characterization to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C is a known process-related impurity that necessitates close monitoring. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of Calcitriol Impurity C.

Calcitriol Impurity C is chemically identified as the (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione, also known as the triazoline adduct of pre-calcitriol. Its formation is associated with the reaction of a dienophile with the triene system of a calcitriol precursor.

Physicochemical Properties

A summary of the key physicochemical properties of Calcitriol Impurity C is presented in Table 1.

| Property | Value |

| Chemical Formula | C₃₅H₄₉N₃O₅ |

| Molecular Weight | 591.78 g/mol |

| CAS Number | 86307-44-0 |

| Appearance | White to Off-White Solid |

Spectroscopic Characterization

The structural elucidation and confirmation of Calcitriol Impurity C rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of Calcitriol Impurity C. Both ¹H and ¹³C NMR are essential for unambiguous assignment of all protons and carbons in the molecule.

Experimental Protocol (General):

-

Sample Preparation: A precisely weighed sample of Calcitriol Impurity C is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize interference with the analyte signals.

-

Instrument: A high-resolution NMR spectrometer (typically 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To confirm the structure and assign complex signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

While specific chemical shift values are proprietary, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, olefinic protons, and numerous aliphatic protons of the steroid backbone and side chain. The ¹³C NMR spectrum will similarly display signals corresponding to the carbonyl groups of the triazolinedione moiety, aromatic carbons, and the aliphatic carbons of the complex ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Calcitriol Impurity C, further confirming its identity.

Experimental Protocol (General - LC-MS/MS):

-

Chromatographic Separation: The sample is first injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the impurity from other components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is commonly used.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The ionized molecules are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

-

MS Scan: A full scan MS spectrum is acquired to determine the molecular weight of the impurity. The protonated molecule [M+H]⁺ is typically observed.

-

MS/MS Fragmentation: To gain further structural information, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected and fragmented, and the resulting product ions are analyzed.

The expected mass spectrum would show a prominent ion corresponding to the molecular weight of Calcitriol Impurity C (591.78).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the chromophores present in the molecule.

Experimental Protocol (General):

-

Sample Preparation: A solution of Calcitriol Impurity C of known concentration is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

-

Analysis: The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).

The UV-Vis spectrum of Calcitriol Impurity C is expected to show absorption maxima characteristic of the electronic transitions within the phenyl and triazolinedione moieties.

Analytical Workflow

The general workflow for the spectroscopic analysis of a pharmaceutical impurity like Calcitriol Impurity C is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of Calcitriol Impurity C.

Conclusion

The comprehensive spectroscopic characterization of Calcitriol Impurity C is crucial for ensuring the quality and safety of calcitriol drug products. While specific, quantitative data is proprietary to the suppliers of the reference standards, this guide outlines the standard experimental protocols and the logical workflow for its analysis using NMR, MS, and UV-Vis spectroscopy. Researchers and drug development professionals should refer to the Certificate of Analysis provided with the reference standard for detailed spectroscopic data and employ these established methodologies for its identification and quantification.

References

The Emergence of Pre-Calcitriol PTAD Adduct in Vitamin D Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D and its metabolites is of paramount importance in both clinical diagnostics and pharmaceutical research. The biologically active form, Calcitriol (1α,25-dihydroxyvitamin D3), and its precursors are present in circulation at very low concentrations, posing a significant analytical challenge. A key advancement in the sensitive detection of these compounds has been the use of chemical derivatization to enhance their ionization efficiency in mass spectrometry. This technical guide provides an in-depth overview of the formation and application of the pre-Calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct, a cornerstone of modern vitamin D analysis. While not a naturally occurring biological intermediate, the "discovery" of this adduct's utility in analytical chemistry has revolutionized the quantitative study of vitamin D metabolism.

The Chemistry of PTAD Adduct Formation

The foundation of PTAD derivatization lies in the Diels-Alder reaction, a powerful tool in organic synthesis. PTAD is a potent dienophile that readily reacts with the s-cis conjugated diene system present in the A-ring of vitamin D molecules, including pre-Calcitriol. This [4+2] cycloaddition reaction forms a stable covalent adduct. The incorporation of the phenyl-triazolinedione moiety significantly enhances the ionization efficiency of the vitamin D molecule, typically leading to a 100- to 1000-fold increase in sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An early foundational study on the adduct of PTAD with Vitamin D3 was published by Aberhart and Hsu in 1976.[1]

The reaction is not only efficient but also highly specific for the conjugated diene structure, which minimizes the derivatization of other endogenous molecules, thereby improving the selectivity of the assay. The formation of the pre-Calcitriol PTAD adduct has enabled the detection and quantification of vitamin D metabolites at picogram-per-milliliter levels in biological matrices.[2]

Quantitative Data on Pre-Calcitriol PTAD Adduct and Other Vitamin D Metabolites

The derivatization of vitamin D metabolites with PTAD results in a predictable mass shift and characteristic fragmentation patterns in MS/MS analysis. The following tables summarize key quantitative data for the analysis of major vitamin D metabolites using PTAD derivatization.

Table 1: Mass Spectrometric Parameters of PTAD-Derivatized Vitamin D Metabolites

| Analyte | Precursor Ion (m/z) | Major Product Ion (m/z) |

| Vitamin D3-PTAD | 560.3 | ~298 |

| Vitamin D2-PTAD | 572.4 | ~298 |

| 25-hydroxyvitamin D3-PTAD | 576.4 | 298.1 |

| 1α,25-dihydroxyvitamin D3-PTAD | 592.4 | 314.1 |

Data compiled from multiple sources.

Table 2: Performance Characteristics of LC-MS/MS Methods for Vitamin D Metabolites using PTAD Derivatization

| Parameter | 25-hydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3 |

| Limit of Quantitation (LOQ) | 0.78 ng/mL | 10-20 pg/mL |

| Linear Dynamic Range | up to 200 ng/mL | up to three orders of magnitude |

| Precision (RSD%) | 1.6 - 4.8% | 5 - 16% |

Data represents typical values reported in the literature and may vary depending on the specific analytical method and instrumentation.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the formation and analysis of the pre-Calcitriol PTAD adduct.

Protocol 1: Derivatization of Vitamin D Metabolites in Biological Samples (Post-Extraction)

This protocol is adapted from established methods for the analysis of vitamin D metabolites in plasma or serum.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a polymeric reversed-phase SPE cartridge (e.g., HLB 96-well plate, 30 mg) with 1 mL of methanol followed by 1 mL of water. b. To 0.5 mL of plasma or serum, add an internal standard solution (e.g., deuterated 25-hydroxyvitamin D3). c. Add 1 mL of 0.1 M ZnSO4 in water and vortex for 30 seconds. d. Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. e. Load the supernatant onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water. g. Elute the analytes with 1 mL of methanol. h. Evaporate the eluate to dryness under a stream of nitrogen at 30°C.

2. PTAD Derivatization: a. Reconstitute the dried extract in 50 µL of a 0.5 mg/mL solution of PTAD in acetonitrile. b. Vortex the mixture for 1 minute. c. Incubate at room temperature for 1 hour to ensure complete reaction. d. Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Alternative Derivatization Procedure

This protocol provides an alternative set of conditions for the derivatization step.[4]

1. Sample Preparation: a. Perform sample extraction as described in Protocol 1.

2. PTAD Derivatization: a. To the dried sample extract, add 50 µL of a 0.1 g/L solution of PTAD in anhydrous ethyl acetate. b. Vortex the mixture for 30 minutes at room temperature. c. Evaporate the solvent to dryness. d. Reconstitute the sample in a suitable mobile phase for LC-MS/MS injection (e.g., 75:25 methanol:water with 0.1% formic acid).

Visualizations: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the vitamin D synthesis pathway, the chemical reaction of pre-Calcitriol with PTAD, and the analytical workflow.

Conclusion

The formation of the pre-Calcitriol PTAD adduct represents a critical advancement in the analytical chemistry of vitamin D. While not a component of the in vivo synthesis pathway, its creation through a specific and efficient Diels-Alder reaction has empowered researchers and clinicians with the ability to accurately measure vitamin D metabolites at physiologically relevant concentrations. The methodologies and data presented in this guide underscore the robustness and sensitivity of PTAD-based derivatization, solidifying its role as a gold-standard technique in the field. For professionals in drug development, leveraging this analytical power is essential for understanding the pharmacokinetics and pharmacodynamics of novel vitamin D analogs and therapies.

References

- 1. Studies on the adduct of 4-phenyl-1,2,4-triazoline-3,5-dione with vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Origin of Calcitriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its complex chemical structure and sensitivity to light, heat, and oxidation make its synthesis challenging and susceptible to the formation of impurities.[1] One such critical impurity, designated as Calcitriol Impurity C in the European Pharmacopoeia (EP), is a process-related impurity that can arise during the synthesis of calcitriol and other vitamin D analogues.[2][3][4] This technical guide provides an in-depth exploration of the origin, formation mechanism, and characterization of Calcitriol Impurity C, offering valuable insights for researchers and professionals involved in the development and quality control of calcitriol-based pharmaceuticals.

Chemical Identity and Characterization

Calcitriol Impurity C is chemically known as the Triazoline adduct of pre-Calcitriol .[2][5][6][7] This nomenclature indicates that the impurity is formed through a chemical reaction between a precursor of calcitriol, specifically pre-calcitriol, and a triazoline derivative.

Table 1: Chemical Identification of Calcitriol Impurity C

| Parameter | Value | Reference |

| Chemical Name | Triazoline adduct of pre-Calcitriol | [2][5][6][7] |

| Synonyms | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [7] |

| CAS Number | 86307-44-0 | [1][2][10][11] |

| Molecular Formula | C35H49N3O5 | [10][11] |

| Molecular Weight | 591.79 g/mol | [10][11] |

The Genesis of Calcitriol Impurity C: A Tale of Two Intermediates

The formation of Calcitriol Impurity C is intrinsically linked to the synthetic pathway of calcitriol, which often involves a photochemical isomerization step.

The Photochemical Birth of Pre-Calcitriol

The synthesis of vitamin D analogues, including calcitriol, typically starts from a steroidal precursor, 7-dehydrocholesterol.[9] Exposure of this precursor to ultraviolet (UV) radiation leads to the opening of the B-ring, forming a thermally labile intermediate known as pre-vitamin D (in this context, pre-calcitriol).[9] This pre-calcitriol exists in a conformational equilibrium between different rotamers.

The Crucial Isomerization Step

Following its photochemical formation, pre-calcitriol undergoes a temperature-dependent isomerization to yield the final calcitriol molecule. This reaction involves a sigmatropic hydrogen shift, leading to the thermodynamically more stable cis-triene geometry of the active vitamin D analogue.

The Side Reaction: Formation of the Triazoline Adduct

During the synthesis, the conjugated diene system of the pre-calcitriol intermediate is highly reactive. To control the subsequent isomerization and prevent unwanted side reactions, protecting groups are often employed. One common strategy involves the use of a dienophile to reversibly protect the diene. A frequently used reagent for this purpose is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Calcitriol Impurity C is the product of a Diels-Alder reaction between the conjugated diene of pre-calcitriol and the N=N double bond of a triazoline derivative, such as PTAD. This reaction effectively "traps" the pre-calcitriol intermediate, preventing its isomerization to calcitriol. If this adduct is not completely removed during the purification process, it will be present as an impurity in the final active pharmaceutical ingredient (API).

Visualizing the Formation Pathway

The following diagrams illustrate the key steps leading to the formation of Calcitriol Impurity C.

Caption: Overview of Calcitriol synthesis and the competing formation of Impurity C.

Detailed Experimental Considerations

While specific proprietary synthetic methods are not publicly available, the general principles of the Diels-Alder reaction provide a framework for understanding the formation of Calcitriol Impurity C.

Hypothetical Experimental Protocol for Impurity C Formation

-

Reaction: A solution of pre-calcitriol in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is treated with an equimolar amount of a triazoline derivative (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) at a controlled temperature, typically ranging from -78°C to room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of pre-calcitriol and the formation of the adduct.

-

Isolation and Purification: The resulting triazoline adduct (Calcitriol Impurity C) can be isolated by removing the solvent under reduced pressure and purified using column chromatography on silica gel.

Analytical Methods for Detection and Quantification

The control of Calcitriol Impurity C is crucial for ensuring the quality and safety of calcitriol drug products. Pharmacopoeial methods, such as those outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), specify limits for this and other impurities.

Table 2: Analytical Techniques for Calcitriol Impurity C

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of Impurity C in Calcitriol API and drug products. | Reversed-phase column (e.g., C18), UV detection at a specific wavelength. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation of the impurity. | Provides molecular weight and fragmentation data. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | 1H and 13C NMR spectra provide detailed information about the molecular structure. |

A typical HPLC method for the analysis of calcitriol and its impurities would involve a gradient elution on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Logical Workflow for Impurity Control

The following diagram outlines a logical workflow for managing Calcitriol Impurity C during drug development and manufacturing.

Caption: A logical workflow for the control of Calcitriol Impurity C.

Conclusion

The origin of Calcitriol Impurity C lies in a well-defined chemical transformation: the Diels-Alder reaction between the transient pre-calcitriol intermediate and a triazoline-based protecting group during the synthesis of calcitriol. A thorough understanding of this formation pathway is paramount for the development of robust manufacturing processes that minimize the levels of this and other process-related impurities. The implementation of sensitive and specific analytical methods is essential for the routine monitoring and control of Calcitriol Impurity C, ensuring the quality, safety, and efficacy of calcitriol-containing drug products. This technical guide provides a foundational understanding for scientists and researchers to navigate the challenges associated with this critical impurity.

References

- 1. mdpi.com [mdpi.com]

- 2. Calcitriol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]

- 5. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 17-epi-calcitriol from a common androstane derivative, involving the ring B photochemical opening and the intermediate triene ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pre-Calcitriol PTAD Adduct/Calcitriol EP Impurity C|86307-44-0ÉϺ£æÚÒ»ÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [foreversyn.com]

In-Depth Technical Guide: Fundamental Properties of the Triazoline Adduct of Pre-Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazoline adduct of pre-calcitriol, scientifically known as (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione, is a significant compound in the field of vitamin D chemistry. Primarily recognized as a stable derivative of the thermally labile pre-calcitriol, this adduct plays a crucial role as a synthetic intermediate and is listed as a specified impurity in pharmacopeial monographs for calcitriol.[1][2] Its formation via a Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) allows for the protection of the conjugated diene system of pre-calcitriol, facilitating its handling and purification. This guide provides a comprehensive overview of the fundamental properties of this adduct, including its synthesis, physicochemical characteristics, and the limited available information on its biological relevance.

Introduction

Pre-calcitriol is the immediate precursor to calcitriol, the hormonally active form of vitamin D₃. It is formed in the skin upon exposure to UVB radiation and subsequently undergoes a thermal isomerization to calcitriol. Due to its inherent instability, the isolation and characterization of pre-calcitriol are challenging. The formation of the triazoline adduct provides a chemically stable derivative that can be more readily studied and utilized in synthetic pathways. This adduct is a product of a [4+2] cycloaddition reaction between the s-cis conjugated diene of pre-calcitriol and the potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Physicochemical Properties

The fundamental physicochemical properties of the triazoline adduct of pre-calcitriol are summarized in the table below. These data are compiled from various chemical supplier databases and pharmacopeial information.

| Property | Value |

| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione |

| Synonyms | pre-Calcitriol PTAD Adduct, Calcitriol Impurity C, Triazoline Adduct of pre-Calcitriol |

| CAS Number | 86307-44-0[3][4][5] |

| Molecular Formula | C₃₅H₄₉N₃O₅[6] |

| Molecular Weight | 591.78 g/mol [5] |

| Appearance | White to Off-White Solid[] |

| Solubility | Soluble in DMSO (45 mg/mL) and other organic solvents.[5] |

| Storage | Store at low temperature (-20°C for long-term).[5] |

| Predicted Density | 1.27 ± 0.1 g/cm³[] |

Note: Some data, such as density, are predicted values and should be considered as such.

Synthesis and Experimental Protocols

General Experimental Protocol for the Formation of Vitamin D-PTAD Adducts

Materials:

-

Pre-calcitriol (or a related vitamin D derivative)

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve pre-calcitriol in the anhydrous aprotic solvent under an inert atmosphere.

-

Add a solution of PTAD in the same solvent to the pre-calcitriol solution. The reaction is typically rapid and can often be performed at room temperature.

-

The reaction progress can be monitored by the disappearance of the red color of the PTAD solution.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude adduct is then purified, typically by column chromatography on silica gel, to yield the pure triazoline adduct.

Note: The exact stoichiometry, reaction time, and purification conditions would need to be optimized for the specific reaction with pre-calcitriol.

Spectroscopic Data

Detailed NMR and mass spectrometry data for the pre-calcitriol PTAD adduct are not extensively published. However, the use of PTAD as a derivatizing agent for the analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common.[8][9][10] This derivatization enhances the ionization efficiency of the vitamin D molecule, allowing for sensitive detection.

In a typical positive ion mode ESI-MS analysis, the PTAD adduct of a vitamin D metabolite will show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns in MS/MS would involve characteristic losses from the vitamin D backbone and the PTAD moiety.

While specific NMR data for the pre-calcitriol adduct is not available, analysis of related vitamin D-PTAD adducts would show characteristic signals for the triazoline ring protons and the modified diene system of the vitamin D core.

Biological Activity and Signaling Pathways

There is currently no available scientific literature detailing the specific biological activity or the interaction of the pre-calcitriol PTAD adduct with cellular signaling pathways. This compound is primarily regarded as a synthetic intermediate or a protected form of pre-calcitriol.

It is plausible that the adduct itself is biologically inactive in terms of binding to the vitamin D receptor (VDR), as the modification of the diene system is critical for VDR recognition. However, it could potentially act as a prodrug, where under certain physiological conditions, a retro-Diels-Alder reaction might occur to release pre-calcitriol, which would then isomerize to the active calcitriol. This hypothesis remains to be experimentally validated.

The known signaling pathway for calcitriol involves its binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the triazoline adduct of pre-calcitriol.

Potential Prodrug Action

Caption: Hypothetical pathway for the prodrug action of the triazoline adduct.

Conclusion

The triazoline adduct of pre-calcitriol is a chemically stable and important derivative in the study and synthesis of vitamin D compounds. While its primary role has been as a synthetic intermediate and a known impurity of calcitriol, its fundamental properties provide a basis for further investigation. The lack of detailed spectroscopic and biological activity data highlights an area for future research, particularly to explore its potential as a prodrug for the controlled release of calcitriol. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the field.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]

- 4. NB-64-02953-5mg | Impurity C of Calcitriol [86307-44-0] Clinisciences [clinisciences.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [lgcstandards.com]

- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Calcitriol Impurity C with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol, the hormonally active form of Vitamin D3, exerts its wide-ranging biological effects primarily through binding to and activating the Vitamin D Receptor (VDR), a ligand-inducible nuclear transcription factor.[1][2] The manufacturing and storage of calcitriol can lead to the formation of related substances, including Calcitriol Impurity C. This impurity is chemically identified as a triazoline adduct of pre-calcitriol.[][4] While calcitriol's interaction with the VDR is extensively studied, publicly available data on the direct interaction of Calcitriol Impurity C with the VDR is currently scarce.[5]

This technical guide provides a comprehensive overview of the known mechanisms of VDR activation by its natural ligand, calcitriol, as a foundational framework. It then outlines the detailed experimental protocols required to characterize the potential interaction of Calcitriol Impurity C with the VDR. This includes methodologies for determining binding affinity and functional activity, which are critical for assessing the biological and pharmacological relevance of this impurity.

The Vitamin D Receptor (VDR) and Calcitriol Signaling

The VDR is a member of the nuclear receptor superfamily that regulates gene expression to control a variety of physiological processes, including calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1][6] The biological actions of calcitriol are mediated through two primary pathways: a genomic and a non-genomic pathway.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of calcitriol to the VDR in the nucleus of target cells.[1] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6] The calcitriol-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This interaction recruits a complex of coactivator or corepressor proteins to the transcription start site, ultimately modulating the rate of gene transcription.[7] A well-documented example of a VDR target gene is CYP24A1, which encodes the enzyme responsible for calcitriol catabolism, thus creating a negative feedback loop.[1]

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid biological responses that are independent of gene transcription.[6] These non-genomic actions are mediated by a subpopulation of VDR localized to the plasma membrane.[6] Binding of calcitriol to this membrane-associated VDR can activate various second messenger systems, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, leading to rapid changes in intracellular calcium levels and other cellular responses.[6]

References

- 1. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. calcitriol suppliers USA [americanchemicalsuppliers.com]

- 5. Buy Impurity C of Calcitriol [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Calcitriol Impurity C: A Technical Guide on its Formation, Characterization, and Analysis as a Derivative of Pre-Vitamin D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone in calcium homeostasis and various other physiological processes.[1] The synthesis and formulation of calcitriol are subject to rigorous quality control to ensure the purity and safety of the final drug product. During the synthesis and storage of vitamin D analogs, various impurities can arise, necessitating their thorough characterization and control. One such impurity is Calcitriol Impurity C, a derivative formed from the reaction of pre-vitamin D3 with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

This technical guide provides an in-depth overview of Calcitriol Impurity C, focusing on its formation from pre-vitamin D3, its chemical properties, and the analytical methodologies for its identification and quantification. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of calcitriol and related compounds.

Chemical Identity and Formation

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. It is formed through a Diels-Alder reaction between the cis-diene system of pre-vitamin D3 and the highly reactive dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is often intentionally used in analytical chemistry to derivatize vitamin D and its metabolites to enhance their ionization efficiency and chromatographic properties for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

The formation of Calcitriol Impurity C is a critical consideration in the stability and analysis of calcitriol, as pre-vitamin D3 is a thermal isomer of vitamin D3.

Formation Pathway

The formation of Calcitriol Impurity C from pre-vitamin D3 is a classic [4+2] cycloaddition reaction. The conjugated diene system in the A-ring of pre-vitamin D3 reacts with the dienophile PTAD to form a stable cycloadduct.

Caption: Formation of Calcitriol Impurity C from Pre-Vitamin D3.

Quantitative Data

A summary of the key quantitative data for Calcitriol Impurity C is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][4][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [7] |

| Synonyms | Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct | [7] |

| CAS Number | 86307-44-0 | [7] |

| Molecular Formula | C35H49N3O5 | [8] |

| Molecular Weight | 591.78 g/mol | [8] |

| Appearance | White to Off-White Solid | [8] |

| Purity (by HPLC) | >98% (typical for reference standards) | [8] |

| Solubility | Soluble in Methanol, DMSO | [9] |

| Storage | 2-8 °C | [9] |

Experimental Protocols

Synthesis of Calcitriol Impurity C (for reference standard generation)

This protocol is a representative method for the synthesis of Calcitriol Impurity C via the derivatization of pre-calcitriol with PTAD.

Materials:

-

Pre-calcitriol

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve a known amount of pre-calcitriol in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.

-

Prepare a fresh solution of PTAD in anhydrous acetonitrile at a concentration of 2 mg/mL.[10]

-

In a light-protected vessel under a nitrogen atmosphere, add the PTAD solution to the pre-calcitriol solution in a slight molar excess.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion of the reaction, quench the excess PTAD by adding a small volume of water and stirring for an additional 10-15 minutes.[10]

-

The solvent is then removed under reduced pressure or a stream of nitrogen.

-

The resulting residue, containing Calcitriol Impurity C, can be purified by preparative reverse-phase HPLC.

Analytical Method for Calcitriol and its Impurities by RP-HPLC

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation and quantification of calcitriol and its impurities, including Calcitriol Impurity C.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile/Methanol mixture

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example, a linear gradient from 60% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min[12]

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 265 nm (for calcitriol) and a secondary wavelength may be monitored for the impurity.[13]

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh and dissolve the calcitriol sample in the mobile phase or a suitable solvent (e.g., methanol).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Quantification of impurities can be performed using an external standard of Calcitriol Impurity C or by the area normalization method, assuming a response factor of 1 if a reference standard is not available.

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for Calcitriol Impurity C is not widely available in the public domain. However, based on its structure and data from similar vitamin D-PTAD adducts, the following characteristics can be expected:

UV-Vis Spectroscopy

Pre-vitamin D3 exhibits a characteristic UV absorption maximum around 260 nm.[14] The formation of the PTAD adduct is expected to shift the absorption profile. The UV spectrum of Calcitriol Impurity C should be recorded to determine its specific absorption maxima for optimal HPLC detection.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the characterization of Calcitriol Impurity C.

-

Expected Molecular Ion: [M+H]+ at m/z 592.37

-

Key Fragmentation: A common fragment ion for PTAD-derivatized vitamin D compounds is observed at m/z 314.[15] A detailed fragmentation study would be necessary to elucidate the complete fragmentation pattern of Calcitriol Impurity C. A proposed key transition for multiple reaction monitoring (MRM) would be m/z 592.4 -> 314.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of Calcitriol Impurity C. While specific assignments are not available in the literature, a ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group from PTAD, as well as the olefinic and aliphatic protons of the modified pre-calcitriol backbone. 2D NMR techniques such as COSY, HSQC, and HMBC would be required for complete assignment.

Vitamin D Signaling Pathways and Potential Biological Activity

Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of calcitriol to the nuclear Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR), and the VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of gene transcription.[16]

Caption: Genomic Signaling Pathway of Calcitriol.

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR. This leads to the activation of second messenger systems, such as protein kinase C (PKC) and the release of intracellular calcium, resulting in rapid cellular responses.

Caption: Non-Genomic Signaling Pathway of Calcitriol.

Biological Activity of Calcitriol Impurity C

There is currently no publicly available data on the biological activity of Calcitriol Impurity C. The significant structural modification of the diene system, which is crucial for binding to the VDR, suggests that Calcitriol Impurity C is unlikely to have significant affinity for the VDR or exhibit calcitriol-like biological activity. However, dedicated studies would be required to confirm this. The lack of a free diene system would likely prevent its interaction with the VDR binding pocket.[17]

Experimental Workflow for Impurity Analysis

A typical workflow for the identification and quantification of an impurity like Calcitriol Impurity C in a pharmaceutical setting is outlined below.

Caption: Workflow for Pharmaceutical Impurity Analysis.

Conclusion

Calcitriol Impurity C, the PTAD adduct of pre-vitamin D3, is a relevant compound in the context of calcitriol's chemistry and analysis. Its formation via a Diels-Alder reaction highlights the reactivity of the pre-vitamin D3 isomer. This technical guide has provided a comprehensive overview of its chemical properties, formation, and analytical methodologies. While detailed spectroscopic and biological activity data are not extensively published, the information presented here, based on the known chemistry of vitamin D analogs and their derivatives, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided experimental protocols and workflows offer a practical framework for the synthesis, characterization, and routine analysis of this and other related impurities. Further research into the biological effects of such adducts would be beneficial for a complete understanding of their potential impact.

References

- 1. Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts | MDPI [mdpi.com]

- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]

- 6. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]

- 7. Isolation and identification of previtamin D3 from the skin of rats exposed to ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin D - Wikipedia [en.wikipedia.org]

- 17. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Calcitriol Impurity C Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, is a well-documented regulator of cell proliferation, differentiation, and apoptosis.[1][2][3] Its therapeutic potential in various hyperproliferative disorders and cancers is an area of active investigation.[4][5][6] The manufacturing and storage of Calcitriol can lead to the formation of related substances or impurities. Calcitriol Impurity C, identified as a triazoline adduct of pre-calcitriol, is one such substance.[7][8][] While the chemical structure of Calcitriol Impurity C is defined, its biological activity, particularly its effect on cell proliferation, remains uncharacterized.

These application notes provide a detailed protocol for a cell proliferation assay to evaluate the potential cytotoxic or anti-proliferative effects of Calcitriol Impurity C. The described MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] This protocol is designed to be a starting point for researchers seeking to understand the biological implications of this specific impurity.

Data Presentation

As no public data on the effects of Calcitriol Impurity C on cell proliferation is available, the following table is presented as a template for data acquisition and presentation. Researchers should populate this table with their experimental findings.

Table 1: Effect of Calcitriol and Calcitriol Impurity C on Cell Proliferation

| Compound | Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (nM) |

| Vehicle Control | 0 | e.g., 1.250 | e.g., 0.085 | 100% | N/A |

| Calcitriol | 1 | ||||

| 10 | |||||

| 100 | |||||

| 1000 | |||||

| Calcitriol Impurity C | 1 | ||||

| 10 | |||||

| 100 | |||||

| 1000 |

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard MTT assay procedures and is suitable for screening the effects of compounds like Calcitriol and its impurities on adherent cell lines.[10][11][12][13]

Materials:

-

Target cell line (e.g., a cancer cell line known to be responsive to Calcitriol, such as B16-F10 melanoma cells)[1][3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Calcitriol (as a positive control)

-

Calcitriol Impurity C (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of Calcitriol and Calcitriol Impurity C in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) from the dose-response curve.

Visualizations

Experimental Workflow

References

- 1. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcitriol Inhibits Cervical Cancer Cell Proliferation Through Downregulation of HCCR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcitriol Inhibits Cervical Cancer Cell Proliferation Through Downregulation of HCCR1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 8. veeprho.com [veeprho.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchhub.com [researchhub.com]

- 13. chondrex.com [chondrex.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Calcitriol Impurity C, a critical quality attribute in the manufacturing of calcitriol-based drug products. The protocol outlines procedures for sample preparation from oily pharmaceutical formulations, optimized LC-MS/MS parameters, and data analysis. This method is designed to provide high selectivity and sensitivity, enabling accurate monitoring of this impurity to ensure product quality and regulatory compliance.

Introduction